Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 315234-80-1
VCID: VC21474531
InChI: InChI=1S/C16H20N2O4S/c1-4-21-12-8-10(6-7-11(12)19)14-13(15(20)22-5-2)9(3)17-16(23)18-14/h6-8,14,19H,4-5H2,1-3H3,(H2,17,18,23)
SMILES: CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)O
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.4g/mol

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 315234-80-1

Cat. No.: VC21474531

Molecular Formula: C16H20N2O4S

Molecular Weight: 336.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 315234-80-1

Specification

CAS No. 315234-80-1
Molecular Formula C16H20N2O4S
Molecular Weight 336.4g/mol
IUPAC Name ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C16H20N2O4S/c1-4-21-12-8-10(6-7-11(12)19)14-13(15(20)22-5-2)9(3)17-16(23)18-14/h6-8,14,19H,4-5H2,1-3H3,(H2,17,18,23)
Standard InChI Key LBCKWIDHLOFIAS-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)O
Canonical SMILES CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)O

Introduction

Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound classified under heterocyclic molecules, specifically a derivative of tetrahydropyrimidine. This compound is notable for its structural complexity and potential applications in medicinal and synthetic chemistry.

Molecular Details

PropertyValue
IUPAC NameEthyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular FormulaC15H18N2O4SC_{15}H_{18}N_2O_4S
Molecular Weight336.4 g/mol
PubChem CID2866570
SynonymsEthyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate

Structural Features

This compound contains several key functional groups:

  • A tetrahydropyrimidine ring, which is partially saturated and contributes to its heterocyclic nature.

  • A thioxo group (-C=S) at position 2 of the pyrimidine ring, which is significant for its chemical reactivity.

  • A carboxylic ester group (-COOEt) at position 5, enhancing its solubility and reactivity in esterification reactions.

  • A phenolic ether group (-OCH2CH3) attached to a hydroxy-substituted aromatic ring, providing potential sites for hydrogen bonding and electronic interactions.

Synthesis

The synthesis of this compound generally involves multistep reactions combining:

  • Condensation reactions: Formation of the tetrahydropyrimidine ring through cyclization of urea or thiourea derivatives with β-keto esters.

  • Substitution reactions: Introduction of the hydroxyphenyl and ethoxy groups into the aromatic system.

  • Thionation: Conversion of a carbonyl group to a thioxo group using reagents like phosphorus pentasulfide.

Applications

This compound's structure suggests potential applications in various fields:

Medicinal Chemistry

The presence of the thioxo group and phenolic hydroxyl functionality makes it a candidate for biological activity studies:

  • It could exhibit antioxidant properties due to the phenolic group.

  • The thioxo-pyrimidine core may interact with enzymes or receptors, making it a potential lead for drug discovery.

Synthetic Chemistry

The ester group allows for further derivatization, enabling the synthesis of more complex molecules.

Biological Activity

Studies on similar pyrimidine derivatives suggest that compounds like this may have:

  • Antioxidant properties due to their phenolic groups.

  • Potential anti-inflammatory or antimicrobial activity through interactions with biological targets.

Docking Studies

Molecular docking studies could be employed to assess its binding affinity to enzymes such as kinases or oxidoreductases, given its structural features.

Crystallography

The crystal structure would likely reveal hydrogen bonding involving the hydroxyl and thioxo groups and π-stacking interactions from the aromatic ring system.

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